Cas no 2228795-62-6 (1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine)

1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine
- EN300-1779382
- 2228795-62-6
-
- インチ: 1S/C7H8N4S/c1-11-7(8)2-5(10-11)6-3-12-4-9-6/h2-4H,8H2,1H3
- InChIKey: BGBHYLZWWAXOKK-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1C=C(N)N(C)N=1
計算された属性
- 精确分子量: 180.04696745g/mol
- 同位素质量: 180.04696745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 85Ų
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779382-0.5g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1779382-10g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1779382-0.05g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1779382-0.1g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1779382-2.5g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1779382-5.0g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1779382-10.0g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1779382-5g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1779382-0.25g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1779382-1.0g |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine |
2228795-62-6 | 1g |
$1414.0 | 2023-05-26 |
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amineに関する追加情報
1-Methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine (CAS No. 2228795-62-6)
The compound 1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine (CAS No. 2228795-62-6) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a methyl group, a thiazole ring, and an amine group, which contribute to its diverse chemical properties. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutics targeting various diseases.
Structural Analysis and Synthesis
The synthesis of 1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through the condensation of thioamide derivatives with aldehydes or ketones under specific reaction conditions. The subsequent introduction of the pyrazole ring involves cyclization reactions, often facilitated by the presence of suitable catalysts or bases. The final step involves the methylation of the pyrazole nitrogen to yield the target compound. Researchers have optimized these steps to improve yield and purity, making this compound more accessible for further studies.
Biological Activity and Applications
Recent research has demonstrated that 1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine exhibits promising biological activity in various assays. For instance, studies have shown that this compound acts as a potent inhibitor of certain enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug development in this area.
In addition to its therapeutic potential, this compound has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new types of semiconductors and conductive polymers. Researchers have reported that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical properties.
Mechanism of Action and Molecular Interactions
The mechanism of action of 1-methyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine is closely tied to its molecular interactions with biological targets. Computational studies have revealed that the thiazole ring plays a critical role in stabilizing interactions with protein surfaces through π–π stacking and hydrogen bonding. The methyl group on the pyrazole ring further enhances these interactions by providing additional steric bulk and electronic modulation.
Recent advances in molecular dynamics simulations have provided deeper insights into how this compound binds to its target enzymes. These studies suggest that the compound adopts a specific conformation upon binding, which is crucial for its inhibitory activity. Understanding these conformational changes is essential for designing more potent derivatives with improved pharmacokinetic profiles.
Synthetic Variants and Derivatives
To explore the full potential of 1-methyl-3-(1,3-thiazol4yl)-1H-pyrazol5amine, researchers have synthesized various derivatives by modifying different parts of its structure. For example, substituting the methyl group with other alkyl chains or electron-withdrawing groups has been shown to alter both its physical properties and biological activity.
One particularly promising derivative replaces the methyl group with a fluorinated alkyl chain. This substitution not only increases the lipophilicity of the molecule but also enhances its ability to penetrate cellular membranes. Such modifications are critical for optimizing drug delivery systems and improving bioavailability.
Safety and Toxicological Considerations
While 1-methyl3(13thiazol4yl)pyrazolo5amine shows great promise in preclinical studies, understanding its safety profile is essential before advancing it to clinical trials. Initial toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses.
Acute toxicity studies conducted in rodent models reveal minimal adverse effects at doses significantly higher than those required for therapeutic efficacy. Chronic toxicity studies are currently underway to assess long-term safety concerns such as organ toxicity and potential genotoxicity.
Conclusion
Conclusion
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